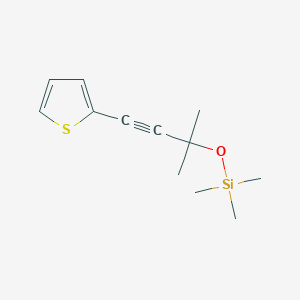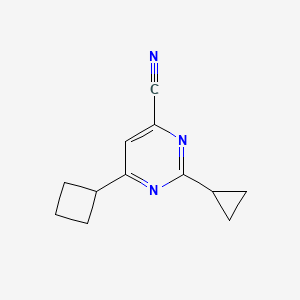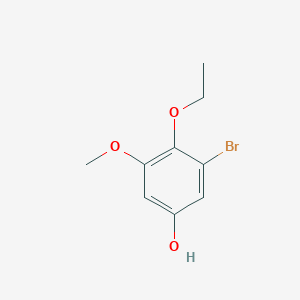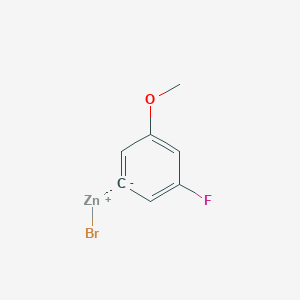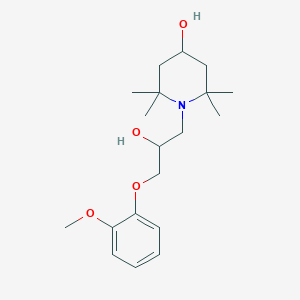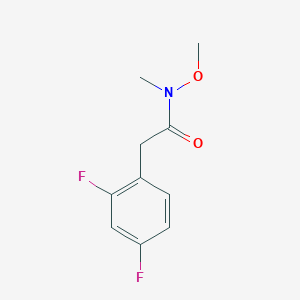![molecular formula C14H17BrO B14876459 (2-(4-Bromophenyl)spiro[3.3]heptan-2-yl)methanol](/img/structure/B14876459.png)
(2-(4-Bromophenyl)spiro[3.3]heptan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(4-Bromophenyl)spiro[33]heptan-2-yl)methanol is a chemical compound characterized by a spirocyclic structure, which includes a bromophenyl group and a heptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Bromophenyl)spiro[3.3]heptan-2-yl)methanol typically involves the reaction of 4-bromobenzyl chloride with a suitable spirocyclic precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the spirocyclic structure. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-(4-Bromophenyl)spiro[3.3]heptan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used to replace the bromine atom.
Major Products
Oxidation: Formation of (2-(4-Bromophenyl)spiro[3.3]heptan-2-one).
Reduction: Formation of (2-phenylspiro[3.3]heptan-2-yl)methanol.
Substitution: Formation of (2-(4-methoxyphenyl)spiro[3.3]heptan-2-yl)methanol or (2-(4-cyanophenyl)spiro[3.3]heptan-2-yl)methanol.
Scientific Research Applications
(2-(4-Bromophenyl)spiro[3.3]heptan-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as photochromic compounds.
Mechanism of Action
The mechanism of action of (2-(4-Bromophenyl)spiro[3.3]heptan-2-yl)methanol involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes or receptors, modulating their activity. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2-(4-Chlorophenyl)spiro[3.3]heptan-2-yl)methanol
- (2-(4-Methoxyphenyl)spiro[3.3]heptan-2-yl)methanol
- (2-(4-Cyanophenyl)spiro[3.3]heptan-2-yl)methanol
Uniqueness
(2-(4-Bromophenyl)spiro[3.3]heptan-2-yl)methanol is unique due to the presence of the bromine atom, which can participate in various chemical reactions, providing versatility in synthetic applications. The spirocyclic structure also imparts unique physical and chemical properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H17BrO |
|---|---|
Molecular Weight |
281.19 g/mol |
IUPAC Name |
[2-(4-bromophenyl)spiro[3.3]heptan-2-yl]methanol |
InChI |
InChI=1S/C14H17BrO/c15-12-4-2-11(3-5-12)14(10-16)8-13(9-14)6-1-7-13/h2-5,16H,1,6-10H2 |
InChI Key |
MOKSJIFNAFQEPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(C2)(CO)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


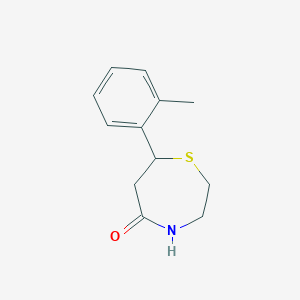
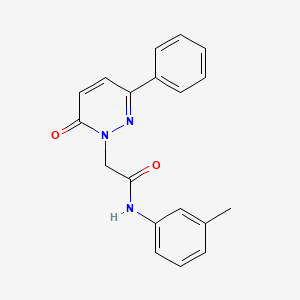
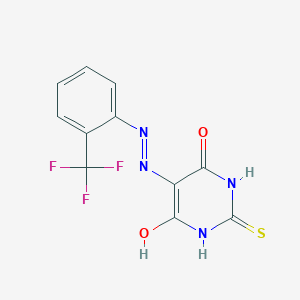
![9-(3,4-Dimethylphenyl)-3-((4-vinylbenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14876395.png)
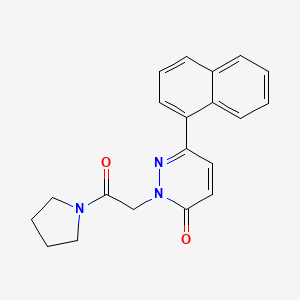
![N~4~-(4-fluorophenyl)-N~6~-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14876403.png)
![6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B14876414.png)
